Susalimod
Vue d'ensemble
Description
Susalimod is a small molecule drug that was initially developed by Pfizer Inc . It is a structural analogue of sulphasalazine . It is known to be extensively excreted in the bile in various animal species and for inducing bile duct hyperplasia after long-term treatment of the dog with doses exceeding 25 mg/kg .
Molecular Structure Analysis
The molecular formula of Susalimod is C21H16N2O5S . The InChIKey, a textual identifier for chemical substances, for Susalimod is WJLQPSZXCOYTHS-UHFFFAOYSA-N .Applications De Recherche Scientifique
Immunomodulation
Susalimod is known as an immunomodulating agent . It has been studied for its effects on the proinflammatory cytokine tumor necrosis factor-α (TNF-α). In a study, bacterial lipopolysaccharide (LPS) was given along with different doses of Susalimod to mice. The results showed that Susalimod decreased the LPS-induced TNF-α mouse serum levels in a concentration-related manner .
Pharmacokinetic-Pharmacodynamic Modeling
The concentration-effect relationship between Susalimod and LPS-induced elevated serum levels of TNF-α has been explored using pharmacokinetic-pharmacodynamic modeling . The models showed that LPS induced the TNF-α synthesis during approximately 70 minutes and that during this time course, the synthesis rate was governed by the serum pharmacokinetics of Susalimod .
Inhibition of TNF-α Synthesis
Susalimod is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of Susalimod in the mouse to be 293 μM .
Biliary Excretion
Susalimod is known to be extensively excreted in the bile in various animal species . It is a structural analogue of sulphasalazine, which is known for inducing bile duct hyperplasia after long-term treatment of the dog with doses exceeding 25 mg kg −1 .
Disease-Modifying Antirheumatic Drugs (DMARDs)
The current knowledge about the mechanism of action of disease-modifying antirheumatic drugs (DMARDs) involves inhibition of the production of proinflammatory cytokines . In particular, tumor necrosis factor-α (TNF-α) has been demonstrated to be of pivotal importance in rheumatoid arthritis (RA). The effect of DMARDs on LPS-induced elevated TNF-α exposure serves as a useful pharmacodynamic (PD) model for these types of agents .
Anti-Inflammatory Agents
Susalimod’s effect on LPS-induced elevated TNF-α exposure serves as a useful model for anti-inflammatory agents . The pharmacological effect of anti-inflammatory and immunomodulating agents is commonly studied with bacterial lipopolysaccharide (LPS) because administration of LPS into experimental animals leads to a rapid induction of macrophage-monocyte TNF-α synthesis and develops similar pathophysiological changes to those of an inflammatory response .
Mécanisme D'action
Target of Action
Susalimod primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a proinflammatory cytokine that plays a pivotal role in inflammatory responses and has been demonstrated to be of significant importance in conditions such as rheumatoid arthritis .
Mode of Action
Susalimod acts as a TNF inhibitor , effectively reducing the synthesis of TNF-α . It achieves this by interacting with TNF-α during its synthesis, thereby decreasing the concentration of TNF-α in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by Susalimod is the TNF-α synthesis pathway . By inhibiting the synthesis of TNF-α, Susalimod can reduce the proinflammatory response associated with conditions like rheumatoid arthritis .
Pharmacokinetics
Susalimod exhibits a three-compartment pharmacokinetic model , which includes biliary excretion . The concentration-effect relationship between Susalimod and TNF-α was found to be governed by the serum pharmacokinetics of Susalimod . The in vivo potency (IC50) of Susalimod was estimated to be 293 μM .
Result of Action
The primary result of Susalimod’s action is a decrease in the serum levels of TNF-α . This reduction in TNF-α levels leads to a decrease in the proinflammatory response, which can be beneficial in the treatment of conditions like rheumatoid arthritis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQPSZXCOYTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164336 | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Susalimod | |
CAS RN |
149556-49-0 | |
Record name | Susalimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUSALIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.